sEH Inhibitory Potency: Positioning Against Clinical-Stage Urea-Based Inhibitors
The target compound inhibits recombinant human sEH with an IC50 of 100 nM and mouse sEH with an IC50 of 50 nM . This places it approximately 77-fold less potent against human sEH than the urea-based clinical candidate t-AUCB (IC50 = 1.3 nM) and approximately 3,700-fold less potent than the picomolar urea inhibitor GSK2256294A (IC50 = 27 pM) . However, the compound is approximately 7.3-fold more potent against mouse sEH than the urea-based clinical candidate AR9281 (mouse sEH IC50 = 1.7 nM; human sEH IC50 = 13.8 nM, representing a 7.2-fold species selectivity difference) . Unlike the urea series, the cyclopenta[c]chromenone scaffold shows a relatively flat species selectivity ratio (mouse/human IC50 ratio = 0.5), which may simplify translational studies between rodent models and human target validation . This pattern of moderate potency with balanced species cross-reactivity is characteristic of the cyclopenta[c]chromenone chemotype and distinguishes it from the steep species-selectivity gradients frequently observed with urea-based sEH inhibitors .
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Human sEH IC50 = 100 nM; Mouse sEH IC50 = 50 nM |
| Comparator Or Baseline | t-AUCB: Human sEH IC50 = 1.3 nM, Mouse sEH IC50 = 8 nM; GSK2256294A: Human sEH IC50 = 0.027 nM, Mouse sEH IC50 = 0.189 nM; AR9281: Human sEH IC50 = 13.8 nM, Mouse sEH IC50 = 1.7 nM |
| Quantified Difference | Target compound is 77-fold less potent than t-AUCB (human), ~3,700-fold less potent than GSK2256294A (human); Mouse/human IC50 ratio: target = 0.5, t-AUCB = 6.2, AR9281 = 0.12 |
| Conditions | Recombinant purified enzyme assays using fluorescent substrate CMNPC (cyano(6-methoxy-naphthalen-2-yl)methyl carbonate) or equivalent; 10–30 min incubation at 25–37°C |
Why This Matters
For researchers requiring a non-urea sEH inhibitor with balanced species cross-reactivity for rodent-to-human translational studies, this compound provides a structurally distinct alternative to urea-based probes.
- [1] BindingDB BDBM50383476. Affinity Data: Human sEH IC50 = 100 nM, Mouse sEH IC50 = 50 nM. US Patent 8,815,951. View Source
- [2] Lee, K.S.S., et al. (2014). 'Optimization of urea-based soluble epoxide hydrolase inhibitors.' J. Med. Chem., 57(16), 7016–7030. t-AUCB IC50 values. View Source
